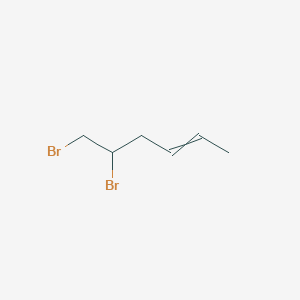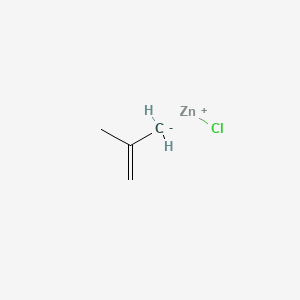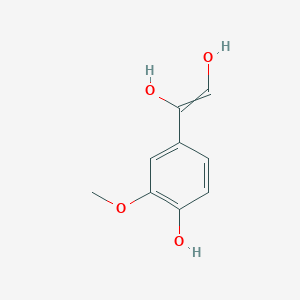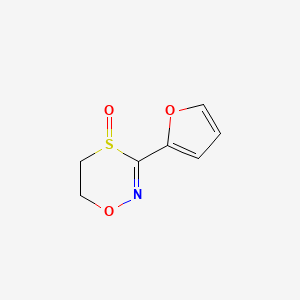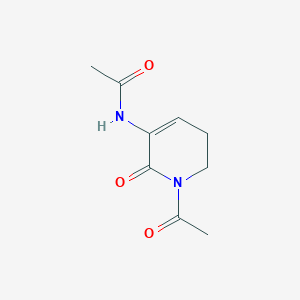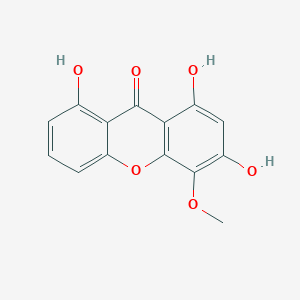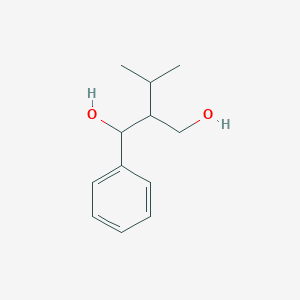
1-Phenyl-2-(propan-2-yl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(propan-2-yl)propane-1,3-diol is an organic compound characterized by the presence of a phenyl group attached to a propane backbone with two hydroxyl groups. This compound is part of the diol family, which are known for their two hydroxyl functional groups. The presence of the phenyl group adds aromatic properties to the compound, making it unique in its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(propan-2-yl)propane-1,3-diol can be synthesized through various methods. One common approach involves the hydroxylation of phenyl-substituted alkanes. For instance, the oxidation of 1-phenyl-2-(propan-2-yl)propane using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can yield the desired diol . Another method involves the catalytic hydrogenation of phenyl-substituted alkenes in the presence of a suitable catalyst such as palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The choice of oxidizing agents and catalysts is crucial to optimize the reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-2-(propan-2-yl)propane-1,3-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), chromium trioxide (CrO3), potassium dichromate (K2Cr2O7).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds, ethers.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(propan-2-yl)propane-1,3-diol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(propan-2-yl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity . Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-propanone: A related compound with a ketone functional group instead of hydroxyl groups.
1,2-Propanediol, 3-phenoxy-: Another diol with a phenoxy group attached to the propane backbone.
1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-: A diol with an amino and nitrophenyl group.
Uniqueness
1-Phenyl-2-(propan-2-yl)propane-1,3-diol is unique due to its combination of aromatic and diol properties. The presence of both hydroxyl groups and a phenyl ring allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
90579-04-7 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1-phenyl-2-propan-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-9(2)11(8-13)12(14)10-6-4-3-5-7-10/h3-7,9,11-14H,8H2,1-2H3 |
InChI-Schlüssel |
XMHDKJHGAVUJLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CO)C(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
![2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol](/img/structure/B14354134.png)
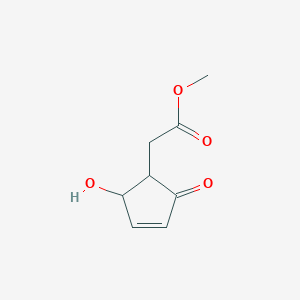
![pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, 1,6-dimethyl-](/img/structure/B14354143.png)
![2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride](/img/structure/B14354144.png)


